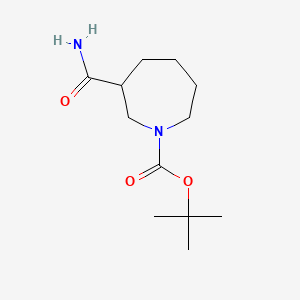

Tert-butyl 3-carbamoylazepane-1-carboxylate

Description

Properties

Molecular Formula |

C12H22N2O3 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

tert-butyl 3-carbamoylazepane-1-carboxylate |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-4-6-9(8-14)10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) |

InChI Key |

LYWLFDHAGIDXHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Chemical Name: Tert-butyl 3-carbamoylazepane-1-carboxylate

- Molecular Formula: C12H22N2O3

- Key Functional Groups:

- Azepane ring (seven-membered nitrogen heterocycle)

- Carbamoyl group (-CONH2) at position 3

- Boc protecting group (tert-butoxycarbonyl) at nitrogen (position 1)

The Boc group is commonly used to protect amines during multi-step syntheses, allowing selective functionalization of other parts of the molecule.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the azepane ring or starting from a pre-formed azepane derivative.

- Introduction of the carbamoyl group at the 3-position by suitable functional group transformations.

- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group to yield the final compound.

This approach parallels methods used for similar piperidine and azepane derivatives, as reported in related literature.

Reported Synthetic Procedures

While direct literature on this compound is limited, analogous compounds such as tert-butyl 3-carbamoylpiperidine-1-carboxylate have well-documented synthetic routes that can be adapted.

Table 1: Representative Synthesis of Boc-Protected Carbamoyl Azepane Derivatives

| Step | Reagents and Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | Starting from 3-cyanoazepane-1-carboxylic acid tert-butyl ester | Conversion of cyano group to carbamoyl group via hydrolysis or amidation | Quantitative (100%) | Performed under nitrogen atmosphere; reaction temperature 0–20°C; use of phosphorus oxychloride or trichlorophosphate as activating agents |

| 2 | Boc protection using di-tert-butyl dicarbonate (Boc2O) in THF, pH adjusted to 10 with NaOH | Protection of the azepane nitrogen to form tert-butyl carbamate | 93% | Reaction stirred 1 hour at room temperature; product isolated as white crystals with high optical purity (99.8% ee) |

Example Procedure:

Phosphorus oxychloride (POCl3) is added dropwise at 0°C to a solution of 3-carbamoylazepane-1-carboxylic acid tert-butyl ester in pyridine under nitrogen. The mixture is stirred overnight at room temperature. After workup with ethyl acetate and acid wash, the product is isolated without further purification. Subsequently, treatment with di-tert-butyl dicarbonate in THF at pH 10 affords the Boc-protected product with high yield and purity.

Mechanistic Insights

Conversion of cyano to carbamoyl group: The cyano group (-CN) on the azepane ring is hydrolyzed or converted to a carbamoyl group (-CONH2) using reagents such as phosphorus oxychloride in pyridine. This step is crucial for introducing the amide functionality at the 3-position.

Boc protection: The nitrogen atom of the azepane ring is protected by reaction with di-tert-butyl dicarbonate under basic conditions. This protects the amine from undesired reactions in subsequent synthetic steps.

Analytical and Purity Data

Yield: The overall yield of the Boc-protected carbamoyl azepane is typically high, often exceeding 90%. For example, a 93% yield was reported for the Boc protection step.

Purity: Optical purity of the Boc-protected product can reach 99.8% enantiomeric excess (ee), as confirmed by NMR and chiral HPLC analysis.

-

- 1H NMR (400 MHz, CDCl3): Signals corresponding to Boc group tert-butyl protons (~1.4 ppm), azepane ring protons (3.0–4.0 ppm), and carbamoyl NH2 protons (~5.3 ppm) are observed.

- Mass Spectrometry (ES+): Molecular ion peaks consistent with the expected molecular weight (m/z ~ 211 for related piperidine analogs) confirm the compound identity.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Cyanoazepane-1-carboxylic acid tert-butyl ester or equivalent |

| Conversion Agent | Phosphorus oxychloride (POCl3) or trichlorophosphate |

| Solvent | Pyridine for cyano conversion; THF for Boc protection |

| Temperature | 0–20°C for cyano conversion; room temperature for Boc protection |

| Reaction Time | Overnight stirring for cyano conversion; 1 hour for Boc protection |

| Workup | Acid wash (10% HCl), drying over sodium sulfate, evaporation |

| Yield | Quantitative for cyano conversion; ~93% for Boc protection |

| Purity | >99% optical purity (ee) |

| Analytical Methods | LCMS, 1H NMR, MS (ES+) |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-carbamoylazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-carbamoylazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to interact with specific biological targets, which could lead to the development of new drugs or treatments .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoylazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Azepane Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| Tert-Butyl 3-Carbamoylazepane-1-carboxylate | 2168663-17-8 | C₁₂H₂₂N₂O₃ | 242.32 | 3-carbamoyl | Drug intermediates, enzyme inhibitors |

| Tert-Butyl 4-Amino-5-Phenylazepane-1-carboxylate | 1353989-57-7 | C₁₇H₂₆N₂O₂ | 290.40 | 4-amino, 5-phenyl | Kinase inhibitors, chiral building blocks |

| Tert-Butyl 3-Ethynylazepane-1-carboxylate | 1628482-82-5 | Not provided | Not provided | 3-ethynyl | Click chemistry substrates |

| Tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate | 1186654-76-1 | C₁₇H₂₅NO₄ | 307.40 | 3-hydroxymethyl, 4-(4-methoxyphenyl) (pyrrolidine core) | Peptidomimetics, receptor ligands |

| Tert-Butyl 4-Amino-3-Methylazepane-1-carboxylate | 1823857-10-8 | Not provided | Not provided | 4-amino, 3-methyl | Bioactive molecule synthesis |

Key Comparative Insights

Bioactivity and Reactivity

- Carbamoyl vs. Amino Groups: The carbamoyl group in 2168663-17-8 provides hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors requiring polar interactions. In contrast, the amino group in 1353989-57-7 and 1823857-10-8 introduces basicity and nucleophilicity, enabling participation in Schiff base formation or amide coupling reactions .

- Aromatic vs. Conversely, the ethynyl group in 1628482-82-5 allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

Biological Activity

Tert-butyl 3-carbamoylazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which contributes to its unique pharmacological properties. The compound's structure can be represented as follows:

This molecular formula indicates the presence of a tert-butyl group, a carbamoyl functional group, and a carboxylate, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Azepane Ring : The initial step involves the cyclization of suitable precursors to form the azepane structure.

- Carbamoylation : The introduction of the carbamoyl group can be achieved through reaction with isocyanates or carbamates under controlled conditions.

- Establishment of the Carboxylate : The final step involves the formation of the carboxylic acid derivative, often using tert-butyl esters for stability during synthesis.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various azepane derivatives, including this compound. It has been noted that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for related compounds, indicating that modifications in the azepane structure significantly influence their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Potential

Research has also indicated that related compounds show promising anti-inflammatory effects. A study demonstrated that certain azetidine derivatives exhibited significant inhibition of inflammatory responses in vivo, suggesting that this compound may possess similar properties . In this context, compounds were tested in carrageenan-induced rat paw edema models, showing inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the azepane ring significantly affect antibacterial potency and anti-inflammatory efficacy. For example, introducing electron-withdrawing groups tends to enhance activity.

- Ring Size and Flexibility : The size and flexibility of the azepane ring influence binding affinity to biological targets, impacting overall pharmacological effects .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of azepane derivatives for their antimicrobial properties against various pathogens. The results indicated that specific structural modifications could enhance efficacy against resistant strains .

- Anti-inflammatory Assessment : Another study focused on evaluating anti-inflammatory effects using animal models, demonstrating that certain derivatives significantly reduced inflammation markers compared to controls .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-carbamoylazepane-1-carboxylate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azepane nitrogen, followed by carbamoylation at the 3-position. Key steps include:

- Boc Protection : Reaction of azepane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DMAP) .

- Carbamoylation : Introduction of the carbamoyl group via coupling reagents (e.g., EDCI/HOBt) or reaction with isocyanate derivatives. Column chromatography (hexanes/EtOAC with 0.25% Et₃N) is often used for purification .

- Characterization : Confirmation via ¹H/¹³C NMR and LC-MS. For example, tert-butyl piperazine derivatives show distinct Boc-group signals at δ ~1.4 ppm (¹H NMR) and ~80 ppm (¹³C NMR) .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Use flash column chromatography with gradients of hexanes/EtOAc (3:2) and additives like triethylamine to minimize tailing . For polar intermediates, reverse-phase HPLC may be necessary.

- Characterization :

- NMR : Analyze for Boc-group signals and carbamoyl NH peaks (δ ~5-6 ppm in DMSO-d⁶). Compare with tert-butyl piperazine analogs for structural consistency .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS.

- X-ray Crystallography : If crystalline, SHELXL (via SHELX suite) can resolve stereochemistry and bond lengths .

Advanced Research Questions

Q. How can reaction yields be optimized for carbamoylation steps in sterically hindered azepane systems?

- Catalyst Screening : Test coupling agents like HATU or PyBOP for improved efficiency over EDCI .

- Solvent Effects : Use DMF or DCM to enhance solubility of bulky intermediates.

- Temperature Control : Conduct reactions at 0–20°C to minimize side reactions (e.g., Boc deprotection) .

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and adjust stoichiometry dynamically.

Q. What strategies address stability issues during storage and handling of This compound?

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamoyl group .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases, which can cleave the Boc group .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) to identify degradation pathways via LC-MS .

Q. How can contradictions in structural elucidation (e.g., NMR vs. crystallography) be resolved?

- Dynamic NMR : For conformational flexibility (e.g., azepane ring puckering), variable-temperature NMR can clarify splitting patterns .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (Gaussian/B3LYP) to validate proposed conformers.

- SHELX Refinement : If X-ray data is ambiguous (e.g., disordered tert-butyl groups), use restraints in SHELXL to refine occupancy .

Q. What is the role of this compound as an intermediate in drug discovery pipelines?

- Peptidomimetics : The azepane scaffold mimics proline in bioactive peptides, enabling protease resistance .

- Kinase Inhibitors : Functionalization at the carbamoyl position (e.g., with heterocycles) can target ATP-binding pockets .

- Prodrug Development : The Boc group enhances solubility for in vivo studies, while enzymatic cleavage releases active amines .

Methodological Considerations

- Data Reproducibility : Report reaction parameters (e.g., equivalents of DMAP, stirring time) in detail to ensure reproducibility .

- Contradiction Analysis : Use statistical tools (e.g., R-factor comparison in SHELX) to resolve crystallographic discrepancies .

- Safety Protocols : Follow GHS guidelines (e.g., PPE, fume hoods) even if the compound is non-hazardous, as intermediates may carry risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.